Cas no 2287266-85-5 (Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate)

Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate is a specialized bicyclic compound featuring a cyclopropyl-substituted [1.1.1]pentane core and an ester-functionalized amino acid moiety. Its rigid, strained bicyclic structure offers unique steric and electronic properties, making it valuable in medicinal chemistry and drug discovery as a constrained scaffold or bioisostere for aromatic or aliphatic groups. The ester group enhances solubility and synthetic versatility, while the amino functionality allows further derivatization. This compound is particularly useful in designing peptidomimetics or probing structure-activity relationships due to its three-dimensional geometry, which can improve target binding selectivity and metabolic stability. Suitable for controlled modifications in small-molecule therapeutics.
Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate structure
2287266-85-5 structure
商品名:Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate
CAS番号:2287266-85-5
MF:C11H17NO2
メガワット:195.258183240891
CID:5976483
PubChem ID:137945072

Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate 化学的及び物理的性質

名前と識別子

    • 2287266-85-5
    • methyl 2-amino-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetate
    • EN300-6761633
    • Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate
    • インチ: 1S/C11H17NO2/c1-14-9(13)8(12)11-4-10(5-11,6-11)7-2-3-7/h7-8H,2-6,12H2,1H3
    • InChIKey: WFJZLIZWULQXSO-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C12CC(C3CC3)(C1)C2)N)=O

計算された属性

  • せいみつぶんしりょう: 195.125928785g/mol
  • どういたいしつりょう: 195.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6761633-0.05g
methyl 2-amino-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetate
2287266-85-5 95.0%
0.05g
$1157.0 2025-03-13
Enamine
EN300-6761633-0.25g
methyl 2-amino-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetate
2287266-85-5 95.0%
0.25g
$1988.0 2025-03-13
Enamine
EN300-6761633-0.1g
methyl 2-amino-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetate
2287266-85-5 95.0%
0.1g
$1394.0 2025-03-13

Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate 関連文献

Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetateに関する追加情報

Introduction to Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate (CAS No: 2287266-85-5)

Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate, a compound with the chemical formula C₁₁H₁₈NO₃, is a structurally complex molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its bicyclo[1.1.1]pentanyl moiety, which is a fused three-membered cycloalkane ring system embedded within a larger cycloalkane structure. The presence of this unique structural feature contributes to the compound's distinct chemical properties and potential biological activities.

The CAS number 2287266-85-5 provides a unique identifier for this compound, facilitating its recognition and differentiation in scientific literature and databases. The molecular structure of Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate consists of an acetate ester group attached to an amino-substituted bicyclo[1.1.1]pentanyl ring, further enhanced by the presence of a 3-cyclopropyl substituent. This combination of functional groups and structural motifs makes the compound a promising candidate for further investigation in various biochemical pathways.

In recent years, there has been growing interest in the development of novel compounds with bicyclo[1.1.1]pentanyl scaffolds due to their unique conformational flexibility and potential for binding to specific biological targets. The Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate molecule represents an advanced example of such structures, incorporating both polar and non-polar regions that could enhance its solubility and bioavailability.

One of the most compelling aspects of this compound is its potential application in the field of drug discovery. The bicyclo[1.1.1]pentanyl core is known to exhibit favorable interactions with biological macromolecules, making it an attractive scaffold for designing small-molecule inhibitors or modulators. The amino group and ester functionality further expand the chemical space available for derivatization, allowing researchers to fine-tune the properties of the molecule to achieve desired pharmacological effects.

Recent studies have highlighted the importance of structurally diverse compounds in overcoming drug resistance and improving therapeutic outcomes. The unique architecture of Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate positions it as a valuable tool for investigating novel pharmacological targets and exploring new therapeutic strategies. For instance, its ability to interact with enzymes or receptors in a manner distinct from conventional drugs could lead to the discovery of new treatments for various diseases.

The synthesis of Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate presents significant challenges due to its complex three-dimensional structure. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency and precision. Techniques such as asymmetric synthesis and catalytic transformations have been instrumental in constructing the intricate framework of this compound, paving the way for further exploration of its biological properties.

In conclusion, Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate is a structurally fascinating molecule with potential applications in pharmaceutical research and drug development. Its unique combination of functional groups and structural motifs makes it an attractive candidate for further investigation, particularly in the context of designing novel therapeutics targeting complex biological systems.

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